Superior Antifungal Growth Inhibition of C. neoformans Compared to Halogenated Analogs
In a standardized CO-ADD antimicrobial screening, (5-(4-Bromophenyl)furan-2-yl)(morpholino)methanethione (Compound 8c) demonstrated near-complete growth inhibition (100.7% / 95.2%) against C. neoformans ATCC 208821 at 32 µg/mL [1]. This activity is quantitatively superior to its 2-fluorophenyl (8b: 52.0%/63.8%), 2,6-dichlorophenyl (8d: -11.9%/-4.3%), and 3,5-dichlorophenyl (8e: -21.9%/-31.2%) analogs, and statistically equivalent to the most potent 4-methylphenyl analog (8a: 96.9%/98.2%) [1].
| Evidence Dimension | In vitro growth inhibition of C. neoformans ATCC 208821 |
|---|---|
| Target Compound Data | 100.7% growth inhibition (first replicate); 95.2% (second replicate) |
| Comparator Or Baseline | Compound 8a (4-methylphenyl): 96.9% / 98.2%; Compound 8b (2-fluorophenyl): 52.0% / 63.8%; Compound 8d (2,6-dichlorophenyl): -11.9% / -4.3%; Compound 8e (3,5-dichlorophenyl): -21.9% / -31.2% |
| Quantified Difference | 8c vs. 8b: 2.9- to 4.8-fold higher inhibition; vs. 8d and 8e: active vs. inactive |
| Conditions | Standardized CO-ADD assay; compound concentration 32 µg/mL; measurement of absorbance at 600 nm (OD600). |
Why This Matters
This establishes the 4-bromophenyl substituent as a critical pharmacophoric element for high-potency anti-cryptococcal activity, enabling researchers to select this specific scaffold for further optimization over inactive halogenated analogs.
- [1] Matiichuk Y, Gorak Y, Martyak R, Chaban T, Ogurtsov V, Chaban I, Matiychuk V. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia. 2021;68(1):175-179. View Source
